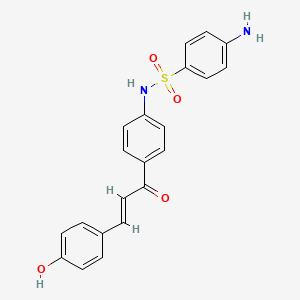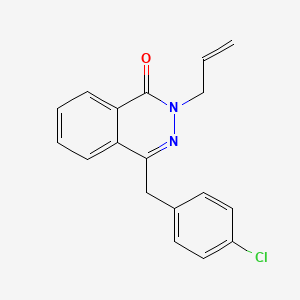
4-(4''-Fluoro-biphenyl-4-ylmethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4’-Fluoro-biphenyl-4-ylmethyl)pyridine is an organic compound that belongs to the class of biphenyl derivatives It features a pyridine ring substituted with a 4-(4’-fluorobiphenyl-4-ylmethyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4’-Fluoro-biphenyl-4-ylmethyl)pyridine typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl structure.
Nucleophilic Substitution: The resulting biphenyl compound undergoes nucleophilic substitution with a pyridine derivative to introduce the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4’-Fluoro-biphenyl-4-ylmethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like halogens, nucleophiles, and bases are employed under various conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted biphenyl and pyridine derivatives.
Scientific Research Applications
4-(4’-Fluoro-biphenyl-4-ylmethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancers.
Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-(4’-Fluoro-biphenyl-4-ylmethyl)pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- 4-(4’-Chloro-biphenyl-4-ylmethyl)pyridine
- 4-(4’-Methyl-biphenyl-4-ylmethyl)pyridine
- 4-(4’-Methoxy-biphenyl-4-ylmethyl)pyridine
Uniqueness
4-(4’-Fluoro-biphenyl-4-ylmethyl)pyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its binding affinity to certain biological targets. This makes it a valuable compound in both medicinal chemistry and materials science .
Properties
Molecular Formula |
C18H14FN |
|---|---|
Molecular Weight |
263.3 g/mol |
IUPAC Name |
4-[[4-(3-fluorophenyl)phenyl]methyl]pyridine |
InChI |
InChI=1S/C18H14FN/c19-18-3-1-2-17(13-18)16-6-4-14(5-7-16)12-15-8-10-20-11-9-15/h1-11,13H,12H2 |
InChI Key |
NDUUGOAGHNLAIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















